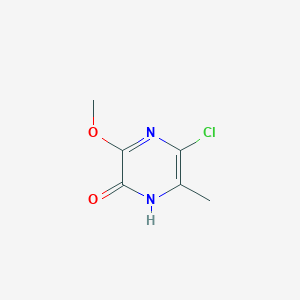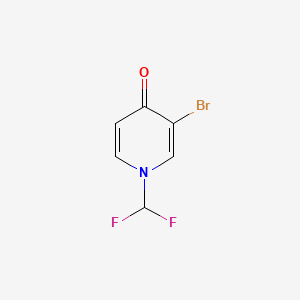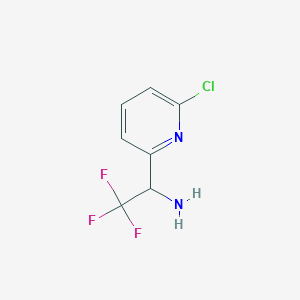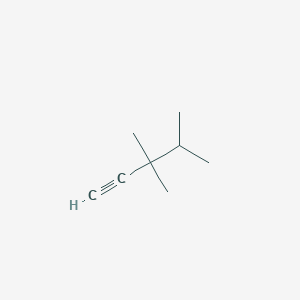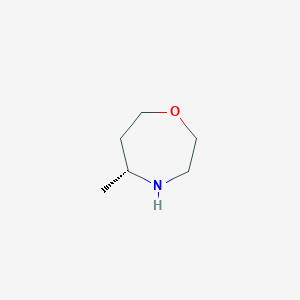![molecular formula C11H21NO4 B13479076 Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate](/img/structure/B13479076.png)
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate is a complex organic compound that features a tert-butyl ester group and an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate typically involves multiple steps. One common method includes the alkylation of an oxetane derivative followed by esterification. For instance, the oxetane ring can be introduced through a cyclization reaction, and the tert-butyl ester group can be added via esterification using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can produce an alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate involves its interaction with specific molecular targets. For instance, the oxetane ring can undergo ring-opening reactions, which can be exploited in various chemical transformations. The ester group can be hydrolyzed to release the active amino alcohol, which can then interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl acetate: Similar in having a tert-butyl ester group but lacks the oxetane ring.
Tert-butyl 3-hydroxypropionate: Contains a tert-butyl ester and a hydroxyl group but differs in the carbon chain structure.
Uniqueness
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate is unique due to the presence of both the oxetane ring and the tert-butyl ester group
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
tert-butyl 2-[[3-(hydroxymethyl)oxetan-3-yl]methylamino]acetate |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)4-12-5-11(6-13)7-15-8-11/h12-13H,4-8H2,1-3H3 |
Clave InChI |
GCGOQXZYWIZEDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CNCC1(COC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13478995.png)
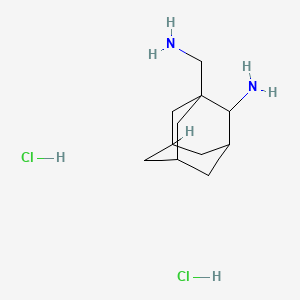
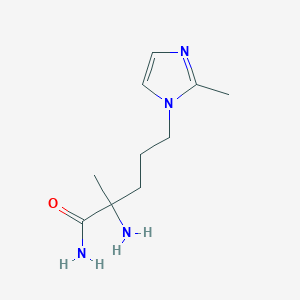
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid](/img/structure/B13479025.png)
![6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13479033.png)

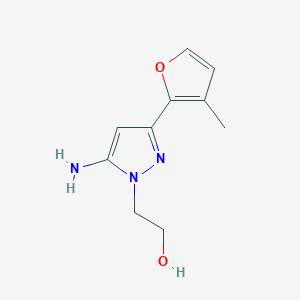
![1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13479058.png)
